molecular formula C8H4F14O B082376 1h,1h,8h-Perfluoro-1-octanol CAS No. 10331-08-5

1h,1h,8h-Perfluoro-1-octanol

Cat. No. B082376
CAS RN: 10331-08-5
M. Wt: 382.09 g/mol
InChI Key: ISIIJJQHILZBPB-UHFFFAOYSA-N
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Description

1H,1H,8H-Perfluoro-1-octanol is a fluorotelomer alcohol . It contains a total of 26 bonds, including 22 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

1H,1H,8H-Perfluoro-1-octanol can be synthesized from 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane . It can also be used as a starting material in the synthesis of 1H,1H,2H,2H-perfluorooctyl vinyl ether (FOVE) .


Molecular Structure Analysis

The molecular formula of 1H,1H,8H-Perfluoro-1-octanol is C8H4F14O . It contains 26 bonds in total .


Chemical Reactions Analysis

1H,1H,8H-Perfluoro-1-octanol can be used to prepare fluorinated aromatic diamine by reacting with 2-(4-nitrophenoxy)-4-nitrophenol through Mitsunobu reaction . It can also be used to generate droplets in droplet-based microfluidics systems .


Physical And Chemical Properties Analysis

1H,1H,8H-Perfluoro-1-octanol has a molecular weight of 382.1 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 180.7±40.0 °C at 760 mmHg .

Scientific Research Applications

Safety and Hazards

1H,1H,8H-Perfluoro-1-octanol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIIJJQHILZBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379960
Record name 1H,1H,8H-Perfluoro-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h,1h,8h-Perfluoro-1-octanol

CAS RN

10331-08-5
Record name 1H,1H,8H-Perfluoro-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 2
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 3
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 4
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 5
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 6
1h,1h,8h-Perfluoro-1-octanol

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